3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
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Description
3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H20N2O5S and its molecular weight is 424.47. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, which include elements of the structure mentioned, are crucial in the development of pharmaceuticals, agrochemicals, and materials science. The synthesis of such compounds often involves strategies to incorporate various functional groups that can influence the physical, chemical, and biological properties of the resulting molecules. For example, the use of synthon approaches for regiospecific synthesis of heterocycles demonstrates the versatility and creativity in organic synthesis, allowing for the construction of complex molecules with potential therapeutic applications (Mahata et al., 2003).
Molecular Rearrangements and Catalysis
The application of catalysis, such as gold(I)-catalyzed rearrangements, to synthesize benzo[b]thiophenes and related compounds, highlights the role of transition metal catalysis in facilitating complex molecular transformations. This methodology can be applied to synthesize molecules with potential applications in drug development and material science, showcasing the importance of catalysis in modern synthetic chemistry (Hashmi et al., 2012).
Photovoltaic Materials
The design and synthesis of polymers with specific electronic properties for use in organic photovoltaics is another area where complex heterocyclic compounds find application. The development of medium band gap polymers incorporating thiophene units for enhanced photovoltaic performance underscores the potential of heterocyclic compounds in renewable energy technologies (Kranthiraja et al., 2014).
Properties
IUPAC Name |
4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-3-10-28-15-8-6-14(7-9-15)19-18(20(25)16-5-4-11-30-16)21(26)22(27)24(19)17-12-13(2)29-23-17/h4-9,11-12,19,26H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBHNEDDRBEJRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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